molecular formula C5H3N3O4 B058125 3,5-Dinitropyridine CAS No. 940-06-7

3,5-Dinitropyridine

Cat. No. B058125
CAS RN: 940-06-7
M. Wt: 169.1 g/mol
InChI Key: RFSIFTKIXZLPHR-UHFFFAOYSA-N
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Patent
US05914328

Procedure details

Silver acetate (2.0 g) was added to a solution of the crude 3,5-dinitro-pyridinyl-hydrazine (2.2 g) in a mixture of methanol:H2O (1:1,6 ml), and the mixture was stirred at reflux overnight. Solvent was evaporated, then water and conc. NH4OH were added. The mixture was extracted with ethyl ether, the combined extracts were dried over MgSO4, concentrated and purified by column chromatography (5:1 hexane: ethyl acetate) to give the title compound (400 mg) in 21.8% yield. MS (DCI/NH3) m/e: 124 (M-46+1). 1H NMR (CDCl3, 300MHz) δ: 9.77 (m, 2H), 9.27 (m, 1H).
Name
H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
21.8%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](NN)=[N:6][CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2].C(O)=O.C=O>CO.C([O-])(=O)C.[Ag+]>[N+:10]([C:8]1[CH:7]=[N:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1)([O-:12])=[O:11] |f:1.2,4.5|

Inputs

Step One
Name
H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O.C=O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)[N+](=O)[O-])NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
water and conc. NH4OH were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5:1 hexane: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 21.8%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.